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Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No.: B167039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-chloro-2-methylpropane and its

structural isomers: 2-chloro-2-methylpropane, 1-chlorobutane, and 2-chlorobutane. The

structural nuances between these C4H9Cl isomers, while subtle, result in distinct spectroscopic

fingerprints. This analysis focuses on the key differentiating features in their ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectra (MS), providing experimental data to facilitate their

unambiguous identification.

Isomeric Relationship
The four isomers of C4H9Cl can be categorized based on their carbon skeleton and the

position of the chlorine atom. 1-Chlorobutane and 2-chlorobutane are constitutional isomers

with a straight-chain butane skeleton, differing in the location of the chlorine atom. 1-Chloro-2-
methylpropane and 2-chloro-2-methylpropane both possess a branched isobutane skeleton.
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Caption: Isomeric relationships of C4H9Cl compounds.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of

unique proton environments, their chemical shifts, splitting patterns (multiplicity), and

integration ratios are characteristic for each compound. For instance, the integrated proton

ratios alone are sufficient to distinguish all four isomers.[1]
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Isomer Structure
¹H NMR Chemical
Shifts (δ, ppm) &
Splitting

Integration Ratio

1-Chloro-2-

methylpropane
(CH₃)₂CHCH₂Cl

~3.30 (d, 2H, -CH₂Cl),

~2.0 (m, 1H, -CH-),

~1.0 (d, 6H, -CH₃)

2:1:6

2-Chloro-2-

methylpropane
(CH₃)₃CCl ~1.6 (s, 9H, -CH₃) 9

1-Chlorobutane CH₃CH₂CH₂CH₂Cl

~3.5 (t, 2H, -CH₂Cl),

~1.8 (m, 2H, -CH₂-),

~1.5 (m, 2H, -CH₂-),

~0.9 (t, 3H, -CH₃)

2:2:2:3

2-Chlorobutane CH₃CHClCH₂CH₃

~4.0 (m, 1H, -CHCl-),

~1.7 (m, 2H, -CH₂-),

~1.5 (d, 3H, -

CHClCH₃), ~1.0 (t,

3H, -CH₂CH₃)

1:2:3:3

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the

number of non-equivalent carbon atoms in the molecule, providing a clear distinction between

the isomers. 1-chlorobutane and 2-chlorobutane both exhibit four distinct carbon signals, while

1-chloro-2-methylpropane shows three, and the highly symmetrical 2-chloro-2-methylpropane

displays only two.[2][3][4][5]
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Isomer Structure
Number of ¹³C
Signals

¹³C NMR Chemical
Shifts (δ, ppm)

1-Chloro-2-

methylpropane
(CH₃)₂CHCH₂Cl 3

~52 (-CH₂Cl), ~31 (-

CH-), ~20 (-CH₃)

2-Chloro-2-

methylpropane
(CH₃)₃CCl 2

~67 (C-Cl), ~34.5 (-

CH₃)[4]

1-Chlorobutane CH₃CH₂CH₂CH₂Cl 4

~45 (-CH₂Cl), ~35 (-

CH₂-), ~20 (-CH₂-),

~13 (-CH₃)

2-Chlorobutane CH₃CHClCH₂CH₃ 4

~60 (-CHCl-), ~34 (-

CH₂-), ~25 (-

CHClCH₃), ~11 (-

CH₂CH₃)

Infrared (IR) Spectroscopy
While all four isomers exhibit C-H stretching and bending vibrations, their fingerprint regions

(approximately 1500-400 cm⁻¹) are unique and can be used for definitive identification. The C-

Cl stretching frequency also provides diagnostic information.

Isomer Structure
C-H Stretching
(cm⁻¹)

C-Cl
Stretching
(cm⁻¹)

Other Key
Absorptions
(cm⁻¹)

1-Chloro-2-

methylpropane
(CH₃)₂CHCH₂Cl ~2880-3080[1] ~580-780[1]

~1140-1175 (C-

C-C skeletal)[1]

2-Chloro-2-

methylpropane
(CH₃)₃CCl ~2880-3080[6] ~580-780[6]

~1200-1255 (C-

C-C skeletal)[6]

1-Chlorobutane
CH₃CH₂CH₂CH₂

Cl
~2880-3080[3] ~580-780[3]

~1300-1500 (C-

H bend)[3]

2-Chlorobutane
CH₃CHClCH₂CH

₃
~2880-3080 ~580-780

~1300-1500 (C-

H bend)
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of these isomers results in distinct fragmentation

patterns. While the molecular ion peaks (M⁺ and M+2 due to ³⁵Cl and ³⁷Cl isotopes) are often

weak, the base peaks are highly indicative of the structure.[7]

Isomer Structure
Molecular Ion
(m/z)

Base Peak
(m/z)

Key
Fragments
(m/z)

1-Chloro-2-

methylpropane
(CH₃)₂CHCH₂Cl 92, 94 43 57, 56, 49/51

2-Chloro-2-

methylpropane
(CH₃)₃CCl

92, 94 (often

absent)
57 77/79

1-Chlorobutane
CH₃CH₂CH₂CH₂

Cl
92, 94 56

63/65, 49/51, 43,

29

2-Chlorobutane
CH₃CHClCH₂CH

₃
92, 94 57 63/65, 49/51, 29

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
A sample of the chloroalkane (typically 5-20 mg for ¹H and 20-50 mg for ¹³C) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8] A small amount of

tetramethylsilane (TMS) is added as an internal reference, setting the 0.0 ppm mark.[8] The

solution is then transferred to an NMR tube. For ¹³C NMR, a proton-decoupled mode is typically

used to produce singlet peaks for each unique carbon environment. The raw data (Free

Induction Decay) is processed by applying a Fourier transform, followed by phasing and

baseline correction. For ¹H NMR, the signals are integrated to determine the proton ratios.

Infrared (IR) Spectroscopy
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For liquid samples like the chloroalkane isomers, a neat spectrum is often obtained. A drop of

the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then

mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is

recorded first and subsequently subtracted from the sample spectrum. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is commonly used. A small amount of the sample is

introduced into the instrument, where it is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The

resulting positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the

mass spectrum.

Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification of the C4H9Cl isomers

based on their spectroscopic data.
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Caption: Workflow for C4H9Cl isomer identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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